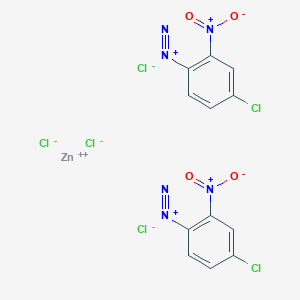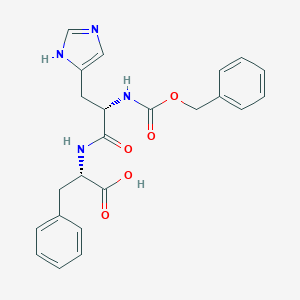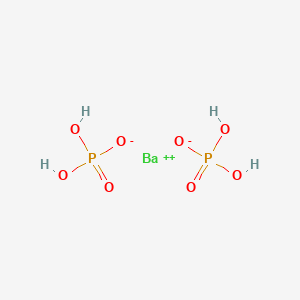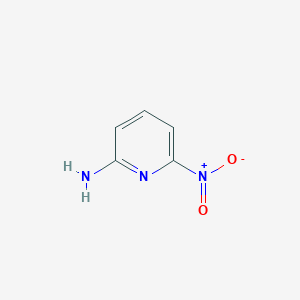![molecular formula C15H22O3 B077861 (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione CAS No. 14804-46-7](/img/structure/B77861.png)
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione, also known as decahydronaphthoquinone, is a natural product that has been found in various plants and fungi. It has been studied for its potential therapeutic properties, including anticancer, antiviral, and antioxidant effects. In
Mechanism of Action
The mechanism of action of (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase C, which are involved in cell proliferation and survival. It may also act as a free radical scavenger, helping to prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Decahydronaphthoquinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antioxidant properties, it has been found to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Decahydronaphthoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from natural sources. It has been shown to have low toxicity in animal models and is generally well-tolerated. However, there are also some limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to better understand its mechanism of action and to optimize its efficacy and safety in clinical settings. Additionally, there is interest in exploring its potential use in other areas, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully explore the potential of this natural product.
Synthesis Methods
Decahydronaphthoquinone can be synthesized by the oxidation of 1,2,3,4-tetrahydro-1,4-naphthoquinone using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The reaction typically takes place in a solvent such as ethanol or acetic acid and requires careful control of the reaction conditions to prevent over-oxidation.
Scientific Research Applications
Decahydronaphthoquinone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer effects in vitro and in vivo, including the inhibition of cell proliferation and induction of apoptosis. It has also been found to have antiviral effects against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and related diseases.
properties
CAS RN |
14804-46-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13-,15-/m0/s1 |
InChI Key |
BXRGGUXPWTWACZ-BHFYTIKRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Canonical SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



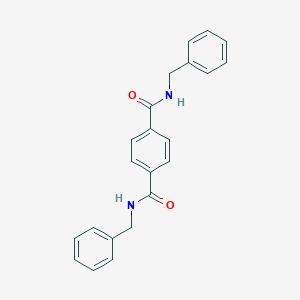
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)



